molecular formula C15H15BrN2O2 B3844634 ethyl (6-bromo-2-cyclopropyl-4-quinolinyl)carbamate

ethyl (6-bromo-2-cyclopropyl-4-quinolinyl)carbamate

Cat. No. B3844634
M. Wt: 335.20 g/mol
InChI Key: BFIMIKVZCPXAGC-UHFFFAOYSA-N
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Description

The compound “ethyl (6-bromo-2-cyclopropyl-4-quinolinyl)carbamate” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs . The cyclopropyl group is a three-membered ring, which is known for its strain energy . The bromo refers to a bromine atom attached to the compound, and ethyl carbamate is a functional group consisting of an ethyl group bound to a carbamate .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the quinoline and cyclopropyl rings. The bromine atom would add to the molecular weight of the compound. The ethyl carbamate group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Quinoline compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the aromatic nature of the quinoline ring . The presence of the bromine atom might make the compound susceptible to reactions involving halogen exchange or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. Ethyl carbamate is known to be a potential carcinogen, so compounds containing this group should be handled with care .

Future Directions

The study of quinoline derivatives is a rich field with many potential applications in medicinal chemistry . Future research could explore the synthesis, characterization, and biological activity of this and similar compounds.

properties

IUPAC Name

ethyl N-(6-bromo-2-cyclopropylquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-2-20-15(19)18-14-8-13(9-3-4-9)17-12-6-5-10(16)7-11(12)14/h5-9H,2-4H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMIKVZCPXAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NC2=C1C=C(C=C2)Br)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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